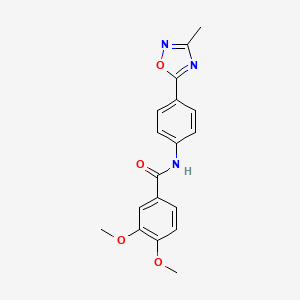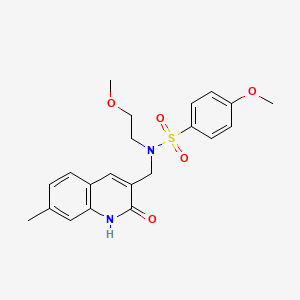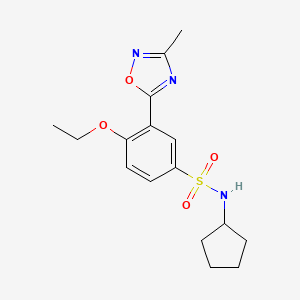
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors), which are being investigated for their ability to treat various autoimmune and inflammatory diseases.
Wirkmechanismus
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibits the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It has been extensively studied and has a well-characterized mechanism of action, making it a useful tool for investigating the role of JAKs in various biological processes. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of certain types of cancer, where JAKs have been implicated in tumor growth and survival. Finally, there is also interest in developing more selective JAK inhibitors that target specific isoforms of JAKs, which may have fewer off-target effects and greater therapeutic potential.
Synthesemethoden
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, starting with the reaction between 4-bromo-1-cyclopentylbenzene and ethyl 4-aminobenzenesulfonate to form N-cyclopentyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to yield the final product, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a key role in the signaling pathways of many cytokines and growth factors involved in immune and inflammatory responses.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-22-15-9-8-13(10-14(15)16-17-11(2)18-23-16)24(20,21)19-12-6-4-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSRWXWZPIWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
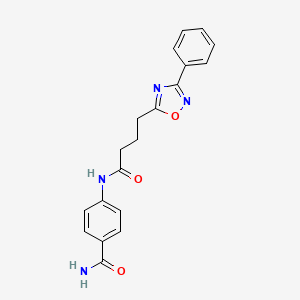
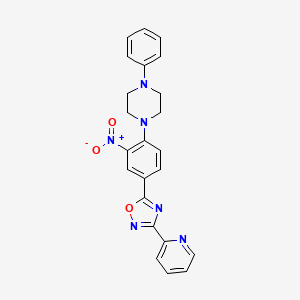


![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

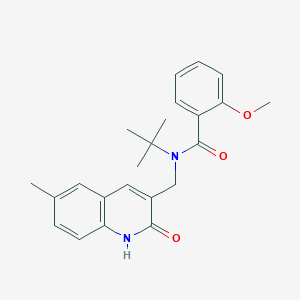
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

